Eperisone Exhibits 3.1-Fold Higher Potency in Inhibiting Voltage-Gated Calcium Channels Compared to Tolperisone
Eperisone demonstrates significantly greater potency in blocking voltage-gated calcium channels compared to its close structural analog, tolperisone. In a voltage-clamp study on an identified snail neuron (Achatina fulica), eperisone inhibited the calcium current (ICa) with an IC50 of 0.348 mM, whereas tolperisone required a concentration of 1.089 mM to achieve the same effect, representing a 3.1-fold difference in potency [1]. This difference is further supported by the dissociation constants for inactivated Ca2+ channels, calculated at 0.070 mM for eperisone and 0.162 mM for tolperisone [1].
| Evidence Dimension | Inhibition of voltage-gated calcium channel current (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.348 mM |
| Comparator Or Baseline | Tolperisone: IC50 = 1.089 mM |
| Quantified Difference | 3.1-fold higher potency for eperisone |
| Conditions | Voltage-clamp on identified snail neuron (Achatina fulica) at a holding voltage of -50 mV. |
Why This Matters
This direct quantitative evidence of superior potency at the primary molecular target (voltage-gated calcium channels) provides a mechanistic basis for selecting eperisone over tolperisone in research applications focused on calcium channel modulation and muscle relaxant activity.
- [1] Novales-Li P, et al. Suppression of calcium current in a snail neurone by eperisone and its analogues. Eur J Pharmacol. 1989;168(3):299-305. View Source
